3,5-Dimethylphenyl isocyanate

Catalog No.
S752403
CAS No.
54132-75-1
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylphenyl isocyanate

CAS Number

54132-75-1

Product Name

3,5-Dimethylphenyl isocyanate

IUPAC Name

1-isocyanato-3,5-dimethylbenzene

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3

InChI Key

DZSGDHNHQAJZCO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N=C=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C=O)C
  • Chiral Chromatography()

,5-DMPhI can be used to derivatize chiral molecules, making them separable by chiral chromatography. Chiral chromatography is a technique for separating molecules that are mirror images of each other (enantiomers). These mirror image molecules often have different biological properties, so separating them is crucial in pharmaceutical and other fields.

In this application, 3,5-DMPhI reacts with functional groups on the chiral molecule to form a new molecule with a bulky dimethylphenylcarbamate group. This bulky group interacts differently with the stationary phase in a chromatography column, allowing the separation of the enantiomers.

  • Organic Synthesis()

3,5-Dimethylphenyl isocyanate is an organic compound with the molecular formula C9H9NO and a molecular weight of approximately 147.18 g/mol. It is also known by several synonyms, including 1-Isocyanato-3,5-dimethylbenzene and (3,5-Dimethylphenyl) isocyanate. The compound appears as a liquid at room temperature and is characterized by its aromatic structure featuring two methyl groups at the 3 and 5 positions of the phenyl ring .

  • DMPNI's primary mechanism of action in scientific research involves the formation of covalent bonds with hydroxyl groups in other molecules. This property allows it to link to carrier materials used in chromatography [].
  • Isocyanates, including DMPNI, are known to be respiratory sensitizers and can cause allergic reactions. []
  • They can also be irritating to the skin and eyes. []
  • Specific data on DMPNI's toxicity is limited, but handling it should follow standard laboratory safety protocols for isocyanates [].
Typical of isocyanates. These include:

  • Nucleophilic Addition: Isocyanates can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
  • Polymerization: It can undergo polymerization reactions to create polyurethanes when reacted with polyols.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide .

Several methods exist for synthesizing 3,5-Dimethylphenyl isocyanate:

  • From Amines: One common method involves the reaction of 3,5-dimethylphenylamine with phosgene or other carbonyl sources under controlled conditions to produce the corresponding isocyanate.
  • Direct Synthesis: Another approach includes the thermal decomposition of suitable precursors or the reaction of dimethylphenylcarbamate with reagents that facilitate the formation of isocyanates .

3,5-Dimethylphenyl isocyanate finds applications in various fields:

  • Polymer Industry: It is used in the production of polyurethane foams and coatings.
  • Chiral Chromatography: The compound serves as a linker for oligosaccharides and cyclodextrins in chiral chromatography stationary phases .
  • Chemical Intermediates: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

3,5-Dimethylphenyl isocyanate shares structural similarities with other aromatic isocyanates. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Toluene-2-isocyanateC8H7NOOne methyl group on the phenyl ring
Phenyl isocyanateC7H5NONo additional methyl groups
4-Methylphenyl isocyanateC9H9NOMethyl group at the para position

Uniqueness of 3,5-Dimethylphenyl Isocyanate:

  • The presence of two methyl groups at the 3 and 5 positions distinguishes it from other similar compounds like toluene-2-isocyanate and phenyl isocyanate. This unique substitution pattern may influence its reactivity and physical properties.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (10.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

54132-75-1

Dates

Modify: 2023-08-15

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